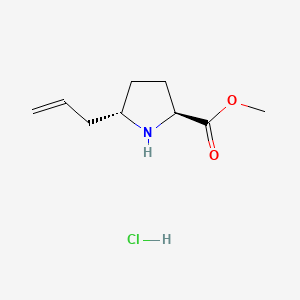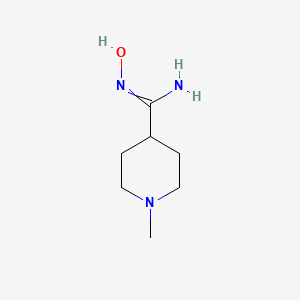
3-(1-Ethylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative. For example, 2-chloroquinoline can be used as a starting material, which undergoes nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the scalability and economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated derivatives and organometallic reagents like Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
3-(1-Ethylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Amino-4-(1-piperidine)pyridine: Contains an amino group and is used as a dual inhibitor for certain kinases.
Uniqueness
3-(1-Ethylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |
Clave InChI |
CYNLOZKJYHZTHH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)

![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)






![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)


